![molecular formula C13H18N2O4S B4697414 4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4697414.png)
4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide
Overview
Description
4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide, commonly known as AEBSF, is a synthetic serine protease inhibitor. It is widely used in biochemical and molecular biology research as it inhibits serine proteases, which are essential enzymes involved in various biological processes. AEBSF is a stable, water-soluble compound that can be easily synthesized and is commonly used in research laboratories.
Mechanism of Action
AEBSF inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from functioning, leading to the inhibition of the biological process in which the enzyme is involved.
Biochemical and Physiological Effects:
AEBSF has been shown to inhibit various serine proteases involved in blood coagulation, fibrinolysis, and inflammation. It has also been shown to inhibit the activity of trypsin, chymotrypsin, and plasmin, which are important enzymes involved in protein digestion. AEBSF has been used in the purification of various proteins, including enzymes, antibodies, and recombinant proteins.
Advantages and Limitations for Lab Experiments
AEBSF has several advantages for use in laboratory experiments. It is stable, water-soluble, and easy to synthesize. It is also a potent inhibitor of serine proteases and has a broad spectrum of activity against various enzymes. However, one potential limitation of AEBSF is that it can also inhibit other enzymes, such as metalloproteases, in addition to serine proteases. This can lead to off-target effects in some experiments.
Future Directions
There are several future directions for the use of AEBSF in scientific research. One potential area of research is the development of new inhibitors that are more specific for certain serine proteases. Another area of research is the use of AEBSF in the study of various diseases, such as cancer and Alzheimer's disease, where serine proteases are known to play a role. Finally, the use of AEBSF in the development of new drugs and therapies for various diseases is an area of ongoing research.
Scientific Research Applications
AEBSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit serine proteases involved in various biological processes such as blood coagulation, fibrinolysis, and inflammation. AEBSF is also used in the purification of proteins, as it inhibits proteases that can degrade proteins during the purification process.
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(prop-2-enylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-8-15-20(17,18)12-6-4-11(5-7-12)13(16)14-9-10-19-2/h3-7,15H,1,8-10H2,2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICYWGBRVYIFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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